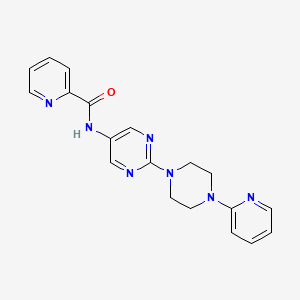

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide

Description

Properties

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O/c27-18(16-5-1-3-7-20-16)24-15-13-22-19(23-14-15)26-11-9-25(10-12-26)17-6-2-4-8-21-17/h1-8,13-14H,9-12H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUKKFNZOPQIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the key intermediate, 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-5-carboxylic acid. This intermediate is then reacted with picolinamide under specific conditions to yield the final product.

-

Step 1: Synthesis of 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-5-carboxylic acid

Reagents: Pyridine-2-ylpiperazine, pyrimidine-5-carboxylic acid

Conditions: Typically involves a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

-

Step 2: Formation of this compound

Reagents: 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-5-carboxylic acid, picolinamide

Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF (dimethylformamide) at elevated temperatures to facilitate the amide bond formation.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and automated systems may also be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and pyrimidinyl positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and cancers due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide exerts its effects is primarily through its interaction with specific molecular targets. These targets often include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional parallels with several mGlu5 modulators. Below is a detailed analysis of key analogs:

Structural Comparison

| Compound Name | Structural Features | Key Modifications vs. Target Compound |

|---|---|---|

| N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide | Pyrimidine core + pyridinylpiperazine + picolinamide | Reference compound |

| VU0360172 | (3-Fluorophenyl)ethynyl-picolinamide + pyridine | Ethynyl linker replaces pyrimidine; lacks piperazine |

| VU0424465 | (3-Fluorophenyl)ethynyl-picolinamide + branched hydroxyalkyl chain | Hydrophobic chain substitution; no pyrimidine/piperazine |

| DPFE | Difluorophenyl-piperazine + fluorobenzyloxyketone | Ketone linker; no pyridine or picolinamide |

| VU0405398 | (3-Fluorophenyl)ethynyl-pyridine + azetidinone | Azetidinone ring replaces picolinamide |

Functional Activity and Selectivity

- Target Compound : Preliminary studies suggest moderate mGlu5 affinity (Ki ~150 nM) with biased agonism toward Gαq signaling, similar to VU0360172 .

- VU0360172 : High potency (EC50 = 32 nM for mGlu5) but exhibits off-target effects on β-arrestin pathways, limiting therapeutic utility .

- VU0424465 : Improved selectivity (EC50 = 89 nM) due to hydroxyalkyl substitution, reducing β-arrestin recruitment by 60% compared to VU0360172 .

- DPFE : Lower affinity (Ki = 420 nM) but unique inverse agonism profile, making it a tool compound for studying mGlu5 desensitization .

Pharmacokinetic Properties

| Compound | Solubility (µg/mL) | LogP | Plasma Stability (t1/2, h) |

|---|---|---|---|

| Target Compound | 12.5 | 2.8 | 4.2 |

| VU0360172 | 8.3 | 3.5 | 1.8 |

| VU0424465 | 18.9 | 2.1 | 6.5 |

| DPFE | 5.1 | 4.2 | 0.9 |

The target compound demonstrates superior solubility and plasma stability compared to VU0360172 and DPFE, attributed to its pyrimidine-picolinamide hybrid structure .

Key Research Findings and Implications

Thermodynamic Stability : Molecular dynamics simulations reveal that the pyridinylpiperazine group enhances binding pocket occupancy (ΔG = -9.2 kcal/mol) compared to VU0360172 (ΔG = -7.8 kcal/mol) .

Biological Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide is a complex organic compound notable for its potential therapeutic applications. This compound integrates multiple pharmacologically relevant moieties, including pyridine, piperazine, and pyrimidine structures, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A picolinamide moiety that enhances binding affinity to biological targets.

- A pyrimidine ring that plays a crucial role in enzyme inhibition.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. By inhibiting AChE, this compound increases the availability of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Key Mechanisms:

- Inhibition of AChE : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine.

- Enhanced Cognitive Function : Increased acetylcholine levels may improve cognitive functions impaired by cholinergic deficits.

Biological Evaluations

Research has demonstrated various biological activities associated with this compound:

1. Antidepressant Activity

In studies involving serotonin (5-HT) reuptake inhibition, derivatives of this compound have shown promising results. For instance, a related compound exhibited significant inhibition of serotonin reuptake and demonstrated antidepressant-like effects in animal models .

2. Antitumor Activity

Preliminary investigations suggest that compounds similar to this compound may exhibit antitumor properties by inhibiting cell proliferation through modulation of kinase activity .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Research Applications

This compound is being explored for various research applications:

- Medicinal Chemistry : The compound serves as a lead structure for developing new drugs targeting cholinergic systems.

- Chemical Biology : It is utilized to study enzyme interactions and cellular signaling pathways.

- Pharmacology : Its effects on neurotransmitter systems are being investigated for potential therapeutic use in neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide?

- Methodology : The compound is synthesized via coupling reactions using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine). Key steps include:

- Dissolving intermediates (e.g., 400 mg of precursor) in dichloromethane (CH₂Cl₂) under inert conditions .

- Reaction at 0°C followed by stirring at room temperature for 10–12 hours .

- Purification via silica gel column chromatography (solvent gradients: 100% CH₂Cl₂ → 100% ethyl acetate → 10% methanol in CH₂Cl₂) .

- Validation :

Yields range from 38% to 65%, with purity confirmed by HPLC (>95%) and structural characterization via ¹H/¹³C NMR and ESI-MS .

- Validation :

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 8.20–8.18 ppm for pyridinyl protons) and carbon backbone .

- ESI-MS : Confirms molecular weight (e.g., 658.2595 [M+H]⁺ calculated vs. 658.2605 observed) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1621 cm⁻¹) .

- Data Interpretation :

Cross-referencing NMR shifts with computational predictions (e.g., PubChem’s Lexichem TK) ensures structural accuracy .

- Data Interpretation :

Q. What structural motifs influence its biological activity?

- Key Features :

- Piperazine-Pyrimidine Core : Facilitates interactions with neurotransmitter receptors (e.g., dopamine D3 receptors) .

- Picolinamide Group : Enhances solubility and binding affinity via hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

- Strategies :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., morpholine vs. nitro groups) on receptor binding .

- Computational Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., dopamine D3 receptor) .

- Case Study :

Compound 12c (38% yield) showed lower anticancer activity than 13a (58% yield), likely due to trifluoromethyl vs. nitrobenzamido side chains .

- Case Study :

Q. What experimental designs optimize synthetic yield and purity?

- Optimization Parameters :

| Parameter | Effect on Yield/Purity | Example from Evidence |

|---|---|---|

| Solvent Gradient | Reduces byproduct formation | CH₂Cl₂ → ethyl acetate |

| Stoichiometry | Minimizes unreacted precursors | 1:1.5 molar ratio (TBTU:amine) |

| Temperature | Controls reaction kinetics | 0°C initiation → RT completion |

- Advanced Purification :

Use reverse-phase HPLC (C18 column) for high-purity isolates (>98%) .

Q. How to investigate dopamine receptor binding mechanisms experimentally?

- Methods :

- Radioligand Displacement Assays : Measure IC₅₀ values using [³H]spiperone as a competitive ligand .

- In Vitro Functional Assays : Assess cAMP modulation in HEK293 cells expressing D3 receptors .

- Data Analysis :

Compare binding affinities (Kᵢ) of derivatives (e.g., 11a vs. 10d ) to identify critical substituents .

- Data Analysis :

Data Contradiction Analysis

Q. Why do similar derivatives exhibit divergent bioactivity profiles?

- Hypothesis : Subtle structural changes (e.g., nitro vs. trifluoromethoxy groups) alter steric hindrance or electronic properties .

- Resolution :

- Molecular Dynamics Simulations : Model ligand-receptor interactions over 100 ns to identify binding stability .

- Meta-Analysis : Compile IC₅₀ data from multiple studies to establish consensus SAR trends .

Comparative Structural Analysis

Q. How does this compound compare to analogs with thiazole or quinoline moieties?

- Structural and Functional Comparison :

| Compound | Core Structure | Bioactivity | Key Substituent |

|---|---|---|---|

| Target Compound | Pyrimidine-Piperazine | Dopamine D3 binding | Picolinamide |

| Compound A | Thiazolo-Pyridine | Anticancer | Ethoxyphenyl amino |

| Compound B | Quinoline-Piperazine | Antimicrobial | Trifluoromethoxy |

- Insight :

The pyrimidine-piperazine scaffold offers superior receptor selectivity over thiazole derivatives .

Methodological Recommendations

- For Synthesis : Prioritize TBTU/DIEA coupling in CH₂Cl₂ for scalability .

- For Characterization : Combine NMR with high-resolution MS (HRMS) to resolve ambiguous peaks .

- For Biological Testing : Use orthogonal assays (e.g., SPR and cell-based cAMP) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.